

An In-Depth Technical Guide on Urease-IN-5: Current Understanding and Data

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Compound of Interest

Compound Name: Urease-IN-5

Cat. No.: B12390507

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Disclaimer: Publicly available information on a compound specifically designated "**Urease-IN-5**" is exceptionally limited. The data presented herein is derived from a single primary research publication and supplier specifications, where the compound is also identified as "Compound 6i," a novel thioxothiazolidinyl-acetamide derivative. Consequently, this guide summarizes the existing in vitro data. A comprehensive overview of its pharmacokinetics and in-depth pharmacodynamics is not possible due to the absence of published in vivo studies.

Introduction

Urease-IN-5 is a novel synthetic compound identified as a potent inhibitor of the urease enzyme. Ureases (EC 3.5.1.5) are nickel-containing metalloenzymes that catalyze the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in local pH.[1][2][3] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including *Helicobacter pylori* and *Proteus vulgaris*, contributing to pathologies such as peptic ulcers, gastritis, urolithiasis (kidney stones), and hepatic encephalopathy.[3][4][5][6] By inhibiting urease, compounds like **Urease-IN-5** present a therapeutic strategy to mitigate the pathogenic effects of these microorganisms.

Pharmacodynamics

The pharmacodynamic data for **Urease-IN-5** is currently restricted to its in vitro inhibitory activity and cytotoxicity. The compound acts as a direct inhibitor of the urease enzyme, likely by interacting with the nickel ions in the active site, a common mechanism for urease inhibitors.[7][8]

The following table summarizes the key quantitative metrics reported for **Urease-IN-5**.

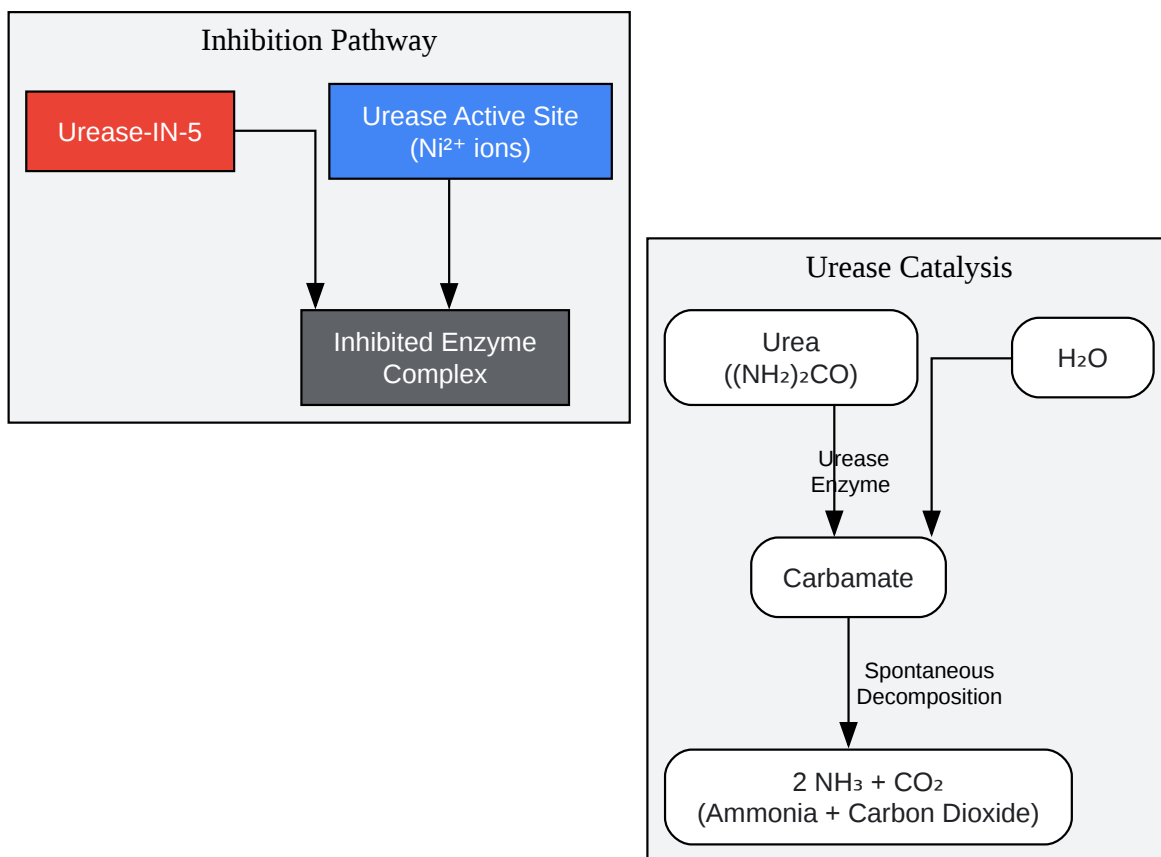
Parameter	Organism/Cell Line	Value	Unit	Reference
IC ₅₀ (Urease Inhibition)	Not Specified (likely Jack Bean Urease)	1.473	μM	[9]
IC ₅₀ (Inhibitory Activity)	Proteus vulgaris	17.78	μg/mL	[9]
Cell Viability	MOLT-4 (Human T-cell leukemia)	97.8%	at 100 μM	[9]

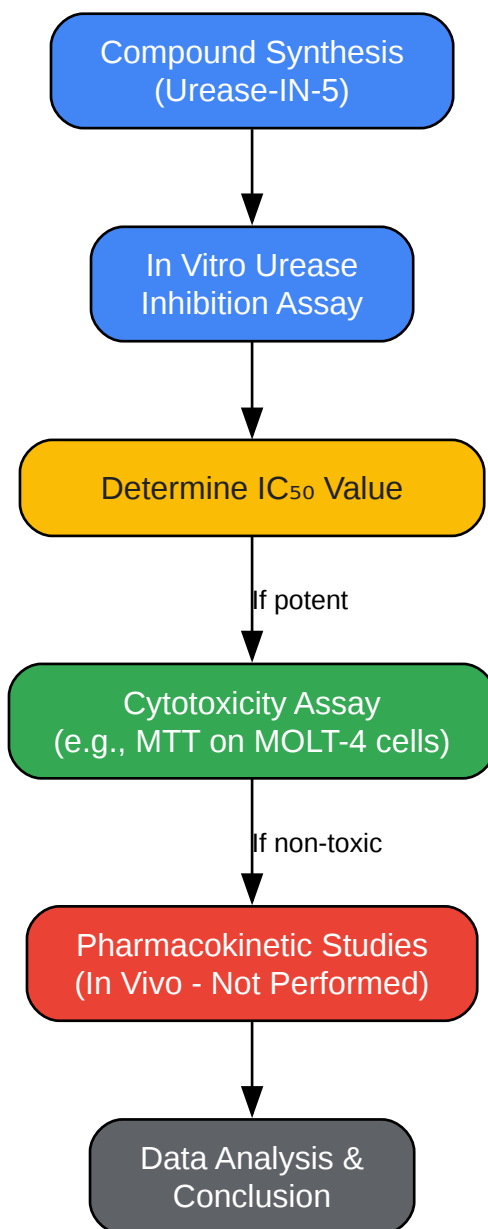
Pharmacokinetics

There is no publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of **Urease-IN-5**. Such studies, which typically involve animal models, have not been published.

Signaling and Mechanistic Pathways

The primary mechanism of action involves the inhibition of the urease enzyme. The general pathway of urea hydrolysis by urease and the point of inhibition are illustrated below.





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